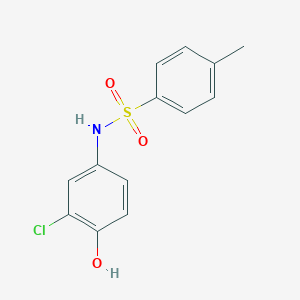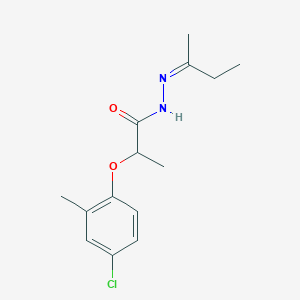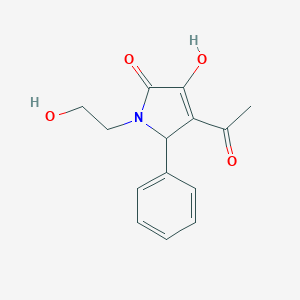
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide, also known as CHS-828, is a synthetic compound that has gained attention for its potential use in cancer treatment.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the induction of oxidative stress in cancer cells. This oxidative stress can lead to DNA damage and ultimately, apoptosis. Additionally, N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth, as well as to induce apoptosis in cancer cells. Additionally, N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide in lab experiments is that it has been extensively studied for its potential use in cancer treatment. Additionally, it has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research. However, one limitation of using N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that effectively target its potential uses.
Orientations Futures
There are a number of potential future directions for research on N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide. One area of interest is the development of novel delivery methods that can increase its effectiveness in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action, which could lead to the development of more targeted cancer treatments. Finally, there is a need for clinical trials to determine the safety and efficacy of N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide in humans.
Méthodes De Synthèse
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-4-hydroxyaniline. The resulting intermediate is then treated with ammonia to obtain N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through a variety of mechanisms. Additionally, N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Propriétés
Formule moléculaire |
C13H12ClNO3S |
|---|---|
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-2-5-11(6-3-9)19(17,18)15-10-4-7-13(16)12(14)8-10/h2-8,15-16H,1H3 |
Clé InChI |
IZAFUWDBROVOBU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)


